molecular formula C9H18O3 B1596226 Dibutan-2-yl carbonate CAS No. 623-63-2

Dibutan-2-yl carbonate

Cat. No.: B1596226
CAS No.: 623-63-2
M. Wt: 174.24 g/mol
InChI Key: RYRWDTRXCNOMOJ-UHFFFAOYSA-N
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Description

Dibutan-2-yl carbonate, also known as carbonic acid di-sec-butyl ester, is an organic compound with the molecular formula C₉H₁₈O₃. It is a carbonate ester derived from carbonic acid and sec-butanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutan-2-yl carbonate can be synthesized through the reaction of sec-butanol with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the transesterification of dimethyl carbonate with sec-butanol in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and minimize by-products. The process may include the use of catalysts such as titanium or zirconium compounds to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Dibutan-2-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dibutan-2-yl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism by which dibutan-2-yl carbonate exerts its effects depends on the specific reaction or application. In transesterification reactions, it acts as a carbonyl donor, facilitating the transfer of the carbonate group to another alcohol. In hydrolysis, it undergoes nucleophilic attack by water molecules, leading to the formation of sec-butanol and carbonic acid .

Comparison with Similar Compounds

    Dimethyl Carbonate: Another carbonate ester with similar reactivity but different physical properties.

    Diethyl Carbonate: Similar in structure but with ethyl groups instead of sec-butyl groups.

    Diphenyl Carbonate: A more complex carbonate ester with phenyl groups

Uniqueness: Dibutan-2-yl carbonate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its sec-butyl groups provide steric hindrance, affecting its reactivity and making it suitable for specific applications where other carbonate esters may not be as effective .

Properties

IUPAC Name

dibutan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-5-7(3)11-9(10)12-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRWDTRXCNOMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337967
Record name dibutan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-63-2
Record name dibutan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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